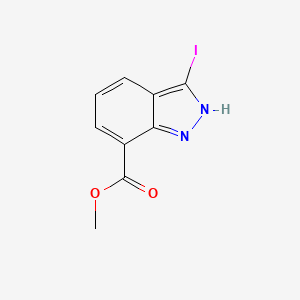

Methyl 3-iodo-1H-indazole-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-iodo-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities

作用機序

Target of Action

Indazole-containing heterocyclic compounds, such as Methyl 3-iodo-1H-indazole-7-carboxylate, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .

Mode of Action

For instance, they can inhibit PI3Kδ, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key player in intracellular signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For example, by inhibiting PI3Kδ, it can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For instance, by inhibiting PI3Kδ, it could potentially suppress the growth and proliferation of certain types of cells .

生化学分析

Biochemical Properties

Methyl 3-iodo-1H-indazole-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to inhibit certain enzymes, such as phosphodiesterases and kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s iodine atom may also facilitate interactions with specific proteins, enhancing its binding affinity and specificity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of signaling molecules like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for cellular communication . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound may also influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes . Furthermore, the iodine atom in its structure may enhance its binding affinity to specific proteins, making it a potent modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. It is generally stored in a dark place, under an inert atmosphere, and at low temperatures (2-8°C) to maintain its stability . Over time, degradation products may form, potentially altering its biochemical activity and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it could lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with DNA or transcription factors, or to the cytoplasm, where it modulates enzyme activity. These localization patterns are critical for understanding the compound’s mode of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate typically involves the iodination of an indazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-iodo-1H-indazole is coupled with organoboronic acids using palladium catalysts . The reaction conditions often involve the use of imidazolium ionic liquids to immobilize the catalysts, which can be recycled for multiple uses.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in solid form .

化学反応の分析

Types of Reactions

Methyl 3-iodo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Organoboronic Acids: Commonly used in Suzuki-Miyaura reactions.

Acidic and Basic Conditions: Depending on the desired reaction, acidic or basic conditions may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives .

科学的研究の応用

Methyl 3-iodo-1H-indazole-7-carboxylate has several scientific research applications, including:

Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Chemical Synthesis: Employed in the development of new synthetic methodologies and the synthesis of complex organic molecules.

類似化合物との比較

Methyl 3-iodo-1H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:

1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory properties.

1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Demonstrates anti-inflammatory activity similar to phenylbutazone.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

特性

IUPAC Name |

methyl 3-iodo-2H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYFLVURLOZQLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(NN=C21)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646738 |

Source

|

| Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-05-2 |

Source

|

| Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

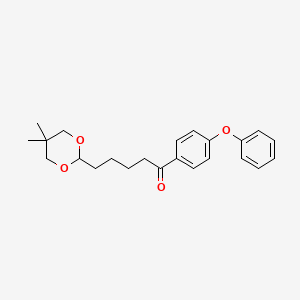

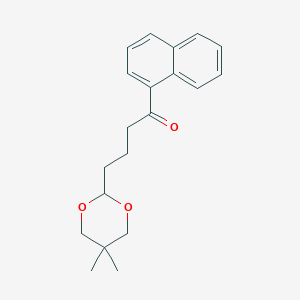

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)